molecular formula C6H5BrClNO3S2 B173106 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide CAS No. 160982-11-6

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide

Cat. No. B173106
M. Wt: 318.6 g/mol
InChI Key: OZESFFKYLOCAOV-UHFFFAOYSA-N
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Description

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide, also known as 2-BACCTS, is an organosulfur compound used in various scientific research applications. This compound is known for its unique properties such as its high solubility in water and its ability to act as a catalyst in a variety of different reactions. It is also used in the synthesis of pharmaceuticals, agricultural chemicals, and other materials.

Scientific Research Applications

Discovery and Synthesis of CCR4 Receptor Antagonists

One study discussed the discovery of potent and bioavailable CCR4 receptor antagonists, starting from a hit identified in a high-throughput screen, which led to the development of candidate drugs for further study (Kindon et al., 2017).

Novel Reagents for Synthesis

Another research focused on a novel N-bromo sulfonamide reagent for catalyzing the synthesis of various compounds, demonstrating the utility of such reagents in synthetic chemistry (Khazaei et al., 2014).

Thiophenesulfonamide Derivatives as Inhibitors

Research into thiophenesulfonamide derivatives has shown potential applications in medicinal chemistry, including as urease inhibitors and antimicrobial agents. One study reported the synthesis of thiophene sulfonamide derivatives with notable urease inhibition and hemolytic activities (Noreen et al., 2017).

Enantioselective Synthesis

The enantioselective synthesis of brinzolamide, a topical carbonic anhydrase inhibitor, from 3-acetyl-2,5-dichlorothiophene, showcases the application of thiophenesulfonamides in the development of pharmaceuticals (Conrow et al., 1999).

Derivatization and Synthesis Techniques

Studies on the synthesis and derivatization of arylsulfonylthiophene- and furan-2-sulfonamides from chlorosulfonation provide insights into the preparation of novel compounds with potential biological activity (Hartman & Halczenko, 1990).

Sulfonamide-sulfonimide Tautomerism

The study of sulfonamide-1,2,4-triazine derivatives reveals interesting aspects of sulfonamide-sulfonimide tautomerism, contributing to the understanding of the structural and functional diversity of sulfonamides (Branowska et al., 2022).

Antimicrobial and Antidiabetic Agents

Research into the synthesis and evaluation of new sulfonamide derivatives, including their potential as antidiabetic and antimicrobial agents, highlights the ongoing search for novel therapeutics (Faidallah et al., 2011).

properties

IUPAC Name

3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO3S2/c7-2-4(10)3-1-5(8)13-6(3)14(9,11)12/h1H,2H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZESFFKYLOCAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)CBr)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430974
Record name 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide

CAS RN

160982-11-6
Record name 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160982-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenesulfonamide, 3-(2-bromoacetyl)-5-chloro
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Synthesis routes and methods

Procedure details

A 50-L, 5-necked flask equipped with a mechanical stirrer, a thermometer, and a 1-L addition funnel was charged with 3-acetyl-5-chloro-2-thiophenesulfonamide (3, 1.087 kg, 4.55 mol) and ethyl acetate (22L). The pale yellow suspension was cooled to 1° C. over 45 minutes using an ice-water bath, and 90% pyridinium bromide perbromide (1.305 kg, 3.67 mol) was added in one portion. Sulfuric acid (544 mL) was added via the addition funnel over 10 minutes causing the temperature to rise to 5° C. The reaction mixture was stirred for 1 hour, after which TLC analysis indicated complete reaction. Thirty minutes later, water (5L) was added and the mixture was stirred for 5 minutes before the phases were split. The organic phase was washed with saturated aqueous sodium chloride until the pH of the wash was 3 (4×5L required), dried over sodium sulfate (1 kg), filtered, and stripped of solvent by rotary evaporation. The residue was triturated with methylene chloride (2L) and chilled for 15 minutes before the solid was collected by filtration, washed with cold methylene chloride (2L), and dried in air at ambient temperature to a constant weight of 1.041 kilograms (72%) of 4: mp 147°-148° C.; IR (KBr) 3381, 3263, 3093, 1694, 1532, 1403, 1336, 1163, 1102 cm-1 ; 1H NMR (acetone-d6) δ 7.76 (s, 1H), 7.11 (br, 2H), 4.76 (s, 2H); Analysis for C6H5BrClNO3S2 : Calcd: C, 22.62; H, 1.58; N, 4.40; S, 20.13. Found: C, 22.66; H, 1.60; N, 4.35; S, 20.12.
[Compound]
Name
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1.087 kg
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[Compound]
Name
pyridinium bromide perbromide
Quantity
1.305 kg
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reactant
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544 mL
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reactant
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0 (± 1) mol
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